2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate

Sodium Channel Blocker Neuropharmacology Pain Research

Researchers seeking selective NaV1.3 modulation face limited scaffold options with proven target engagement. This 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate derivative directly addresses this gap, validated by patch clamp electrophysiology. - 12-fold selectivity for NaV1.3 over NaV1.2 enables targeted pain & CNS research - Favorable LogD (pH 7.4 = -1.82) ensures lead-like physicochemical properties - Carboxylate handle allows rapid amide/ester diversification for SAR libraries Reliable supply with documented purity for your NaV1.3 program.

Molecular Formula C9H11N2O2S-
Molecular Weight 211.26 g/mol
Cat. No. B12347469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate
Molecular FormulaC9H11N2O2S-
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=NC(=CS2)C(=O)[O-]
InChIInChI=1S/C9H12N2O2S/c12-9(13)7-6-14-8(10-7)5-11-3-1-2-4-11/h6H,1-5H2,(H,12,13)/p-1
InChIKeyNKAVCESIVVYAFZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate: Buyers' Guide to a Privileged Scaffold for Neuropharmacology and Drug Design


2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate, commonly encountered as its sodium salt (CAS 1332531-62-0) or free acid (CAS 920484-29-3), is a heterocyclic building block that integrates a pyrrolidine moiety, a thiazole core, and a carboxylate group [1]. This compound belongs to the thiazole-4-carboxylate family, a class widely recognized for its role in medicinal chemistry. Its structure uniquely combines a non-planar, saturated amine for favorable binding kinetics and physicochemical properties, with an electron-rich, aromatic heterocycle for target engagement, making it a versatile scaffold for constructing biologically active molecules [2][3].

2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate: Why Generic Thiazole-4-carboxylates Cannot Substitute in Lead Optimization


Substitution with a generic thiazole-4-carboxylate is not equivalent due to the specific and synergistic pharmacophore contributed by the 2-(pyrrolidin-1-ylmethyl) group. Unlike simple 2-alkyl or 2-amino substituted analogs, the pyrrolidine methylene appendage introduces a tertiary amine with distinct, quantifiable physicochemical properties (LogD, pKa) and a unique spatial orientation that directly impacts target binding and selectivity [1][2]. This group can engage in key hydrogen bonding or ionic interactions, as evidenced by its presence in potent sodium channel blockers and enzyme inhibitors, where small structural variations lead to orders-of-magnitude differences in activity [3][4]. The evidence below demonstrates that this substitution is not a generic modification but a deliberate design element with measurable consequences for potency, selectivity, and drug-like properties.

2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate: Quantitative Evidence for Superior Target Engagement and Drug-like Properties


Evidence #1: 12-Fold Selectivity for NaV1.3 over NaV1.2 Sodium Channels Establishes a Unique Neuropharmacological Profile

The sodium salt of this compound demonstrates potent and selective inhibition of the human voltage-gated sodium channel NaV1.3. This selectivity is quantifiably superior to its activity against the related NaV1.2 isoform, a common off-target for many sodium channel modulators. This differential activity profile is a direct consequence of the 2-(pyrrolidin-1-ylmethyl) substitution pattern [1].

Sodium Channel Blocker Neuropharmacology Pain Research

Evidence #2: Optimized LogD (pH 7.4) of -1.82 Confers Superior Aqueous Solubility vs. Neutral Ester Analogs

The sodium carboxylate salt form of the target compound exhibits a predicted distribution coefficient (LogD) at physiological pH (7.4) of -1.82 [1]. This value is significantly lower than the neutral ethyl ester analog, Ethyl 2-(1-pyrrolidinylmethyl)-1,3-thiazole-4-carboxylate, which is a solid with limited aqueous solubility and is now discontinued by suppliers like Sigma-Aldrich for research use . The negative LogD for the target salt indicates strong hydrophilicity and predicts excellent aqueous solubility, a key advantage for in vitro and in vivo assays requiring water-based formulation.

Physicochemical Property Drug-likeness Medicinal Chemistry

Evidence #3: Class-Level Inference of Enhanced Target Binding vs. 2-(Aminomethyl) Analogs via Increased Lipophilic Interaction

While direct head-to-head data is limited, class-level inference from the broader chemical space of thiazole-4-carboxylates indicates that the pyrrolidine ring provides a quantifiable advantage over smaller, polar amine substituents. For instance, the 2-(pyrrolidin-1-ylmethyl) group in the target compound contributes a predicted LogP of -1.63, compared to the significantly more polar 2-(aminomethyl)thiazole-4-carboxylate analogs (e.g., ethyl ester, MW 186.23) which lack the hydrophobic bulk and constrained geometry of the pyrrolidine ring [1]. This increased lipophilicity and steric bulk from the pyrrolidine is a well-established driver for improved target binding affinity and membrane permeability in related bioactive molecules [2].

Structure-Activity Relationship Drug Design Medicinal Chemistry

2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate: High-Value Applications in Neuropharmacology, Fragment-Based Drug Discovery, and Targeted Library Synthesis


Lead Discovery for NaV1.3-Mediated Pain and Neurological Disorders

Procure this compound as a high-value starting point for designing selective NaV1.3 inhibitors. The 12-fold selectivity for NaV1.3 over NaV1.2 provides a unique and quantifiable differentiation from standard sodium channel blocker scaffolds. This property, validated by patch clamp electrophysiology, allows research programs to directly investigate the therapeutic potential of selective NaV1.3 modulation in pain, epilepsy, and other CNS disorders, a profile that is not achievable with simpler thiazole analogs [1].

Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Campaigns

Use this compound as a validated 'privileged fragment' in FBDD and SAR exploration. Its combination of a non-planar, chiral pyrrolidine and a versatile thiazole-4-carboxylate core provides multiple vectors for chemical elaboration. The favorable physicochemical profile (LogD pH 7.4 = -1.82) ensures that initial fragment hits can be developed into leads with good solubility and drug-like properties, reducing the risk of downstream attrition due to poor ADME properties. This is a critical advantage over more lipophilic or insoluble thiazole building blocks [2].

Synthesis of Targeted Libraries for Ion Channels and GPCRs

Integrate 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate into focused chemical libraries aimed at modulating ion channels, G-protein coupled receptors (GPCRs), or other membrane-bound protein targets. The pyrrolidine methylene unit offers a handle for further functionalization, while the carboxylate allows for easy conversion to amides, esters, or other key pharmacophores. The compound's validated biological activity in a high-profile target class (NaV1.3) makes it an ideal building block for creating proprietary, target-focused screening sets [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.